Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate is a chiral compound with a pyridine ring substituted at the 2-position with a methyl group and an amino acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine-2-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using an appropriate amine, such as (S)-2-amino-3-methylbutanoic acid.
Esterification: The amide is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to yield corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-3-(4-chloropyridin-2-yl)propanoate: Similar structure but with a chlorine substituent.
Methyl (S)-2-amino-3-(4-ethylpyridin-2-yl)propanoate: Similar structure but with an ethyl substituent.
Uniqueness
Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme mechanisms.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-12-8(5-7)6-9(11)10(13)14-2/h3-5,9H,6,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
LLXMJCNXLWVAQX-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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